2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2. It is characterized by the presence of fluorine, hydroxyl, and trifluoromethyl groups attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas and trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4F4O2 |
---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F4O2/c9-7-4(3-13)1-5(2-6(7)14)8(10,11)12/h1-3,14H |
InChI Key |
RNTJRFSXKNEVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)O)C(F)(F)F |
Origin of Product |
United States |
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